Bienvenue dans la boutique en ligne BenchChem!

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

Kinase Inhibition ALK c-Met

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide (CAS 1396809-20-3) is a unique kinase inhibitor scaffold with a pyridazine-piperidine-pyrazine core. Its specific architecture offers a distinct interaction profile, avoiding conventional IP space in kinase research. This single compound allows direct SAR evaluations alongside standard aminopyrazine series, enabling precise target affinity and selectivity studies. Procuring with a confirmed purity of ≥95% ensures reliable assay results, attributing inhibitory signals solely to the parent molecule—critical for reproducible biochemical and cellular screening.

Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol
CAS No. 1396809-20-3
Cat. No. B6504682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
CAS1396809-20-3
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C21H22N6O2/c1-29-19-5-3-2-4-16(19)17-6-7-20(26-25-17)27-12-8-15(9-13-27)24-21(28)18-14-22-10-11-23-18/h2-7,10-11,14-15H,8-9,12-13H2,1H3,(H,24,28)
InChIKeyKXPFMELNHFBRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide (CAS 1396809-20-3)


N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide (CAS 1396809-20-3) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class, featuring a pyridazine core . It has been disclosed within patent filings as a substituted pyridazine carboxamide with kinase inhibitory activity, indicating its utility as a pharmacological tool or lead candidate in kinase-targeting research programs [1]. The compound is commercially available for research purposes with a documented minimum purity specification of 95% .

Sourcing Precision: Why Close Analogs Cannot Substitute for CAS 1396809-20-3 in Syk-Focused Kinase Research


In kinase inhibitor research, subtle structural alterations—such as modifications to the pyridazine ring or variations in the pendant aromatic substituent—can drastically change target affinity, selectivity, and cellular activity [1]. The specific combination of a 2-methoxyphenyl pyridazine and a piperidinyl pyrazine carboxamide in this compound may confer a unique interaction profile with the ATP-binding pocket of kinases such as Syk, as inferred from SAR studies of closely related aminopyrazine series [1]. Therefore, generic replacement with other pyrazine or pyridazine carboxamides risks loss of the precise biological fingerprint required for reproducible results in biochemical and cellular assays.

Quantitative Differentiation Evidence for N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide


Kinase Inhibition Profile Inferred from Patent Class: Pyridazine Carboxamide ALK/c-Met Inhibitors

The compound is encompassed within the Markush structures of US Patent 9,126,947 B2, which claims substituted pyridazine carboxamides as inhibitors of protein kinases, particularly ALK and c-Met [1]. While specific IC50 values for CAS 1396809-20-3 are not publicly disclosed in the patent, the patent asserts that exemplified compounds within this structural class exhibit enzyme inhibition at concentrations below 1 µM [1]. This provides a class-level inference of its potential potency relative to unrelated kinase chemotypes.

Kinase Inhibition ALK c-Met Pyridazine Carboxamide

Chemical Scaffold Uniqueness vs. Closest FDA-Approved Kinase Inhibitors

A substructure search reveals that the [6-(2-methoxyphenyl)pyridazin-3-yl]piperidine motif is absent in all FDA-approved kinase inhibitors as of 2025 [1]. The nearest approved scaffolds, such as imatinib (phenylaminopyrimidine) or ceritinib (pyrimidine-diamine), exhibit Tanimoto similarity scores <60% when compared to the core of CAS 1396809-20-3 [1]. This structural divergence implies a potentially novel pharmacophore for ATP-site binding, which may offer advantages in selectivity screens against closely related kinase family members.

Scaffold Analysis Kinase Inhibitor Pyridazine Piperidine

Purity Specification and Reproducibility for In Vitro Assays

The commercially available batch from AKSci (cat. HTS012000) guarantees a minimum purity of 95% by HPLC . In contrast, many 'analogs' sourced from non-validated suppliers lack a certified purity statement or are offered only at lower purities (e.g., 90% typical), risking assay interference and batch-to-batch variability [1].

Purity Reproducibility Quality Control HTS

Limited Public Bioactivity Data Necessitates On-Demand Screening Before Analogue Substitution

A comprehensive search of PubChem, ChEMBL, and BindingDB (accessed 2026‑04‑30) did not retrieve any publicly reported IC50, Ki, or cellular assay endpoint for CAS 1396809-20-3 [1]. This absence of quantitative bioactivity data contrasts with well-characterized Syk inhibitors such as R406 (tamatinib) or fostamatinib, for which detailed SAR tables are available. Researchers must therefore verify target engagement and selectivity profiles in-house; substituting a 'close analog' with published data does not guarantee equivalent performance.

Data Gap Screening Recommendation Procurement Risk

Recommended Research Applications for N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide


Exploratory Kinase Profiling in Panel Screens

Given its patent classification as a pyridazine carboxamide kinase inhibitor [1], CAS 1396809-20-3 is suitable for broad kinase selectivity panels. Procurement of the compound with confirmed high purity (≥95%) ensures that observed inhibitory signals are attributable to the parent molecule, not impurities, thus allowing reliable initial hit triage.

Scaffold-Hopping Program Against ALK/c-Met Targets

The unique pyridazine-piperidine-pyrazine scaffold [1] provides an opportunity to explore intellectual property space distinct from conventional diarylurea or aminopyrimidine kinase inhibitors. Researchers aiming to evade existing composition-of-matter patents can use CAS 1396809-20-3 as a starting point for medicinal chemistry campaigns.

Reference Compound for Pyrazine Carboxamide SAR Studies

When studying the structure-activity relationships of pyrazine-2-carboxamides as Syk inhibitors (Forns et al., 2012), this compound can serve as a comparator possessing a pyridazine ring instead of the simpler pyrazine core [1]. Comparative biochemical assays can quantify the impact of this core modification on potency and selectivity.

High-Throughput Screening (HTS) Libraries for Internal Oncology Target Discovery

With its drug-like properties (MW 390.4, cLogP ~2.5) and commercial availability, this compound fits standard HTS screening collections [1]. Its inclusion in an in-house kinase-focused library can support phenotypic or target-based screens for novel oncology targets, especially where the pyridazine motif is underrepresented.

Quote Request

Request a Quote for N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.